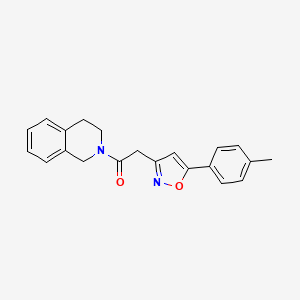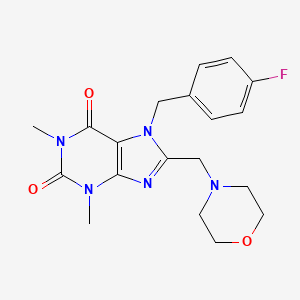
7-(4-fluorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a purine derivative, which is a type of nitrogen-containing heterocyclic compound. Purines are fundamental components of nucleic acids like DNA and RNA and are involved in many biological processes .
Molecular Structure Analysis
The molecular structure of this compound includes a purine ring, which is a bicyclic aromatic ring consisting of one six-membered ring with two nitrogen atoms and one five-membered ring with two additional nitrogen atoms . It also has a morpholine ring, a six-membered ring with one oxygen and one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For instance, the morpholine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Geometry
- Studies on compounds like 8-Amino-7-(4-morpholinobutyl)theophylline have detailed their crystal structure and molecular geometry. These molecules typically exhibit a planar purine fused-ring system and conformations influenced by intramolecular hydrogen bonding, which could be crucial for understanding their interactions in biological systems (Karczmarzyk & Pawłowski, 1997).
Biological Activity and Drug Design
- A study on pyrimidine derivatives linked with morpholinophenyl units, similar in structure to the compound , has shown significant larvicidal activity against certain larvae. This suggests potential applications in pest control and related fields (Gorle et al., 2016).
- Research on benzyltetrahydropyrazinopurinediones, which share structural similarities, has identified compounds with potential as multitarget drugs for neurodegenerative diseases. This indicates possible applications in developing treatments for such conditions (Brunschweiger et al., 2014).
Synthesis and Chemical Properties
- Investigations into the synthesis and crystal structure analysis of related compounds, like 2-(4-Fluorobenzyl)-6-(4-Methoxyphenyl)Imidazo[2,1-B][1,3,4]Thiadiazole, have provided insights into their chemical properties and potential applications in various fields, including materials science and pharmaceutical chemistry (Banu et al., 2013).
Molecular Docking and Drug Development
- Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a linezolid intermediate, have been synthesized with promising antimicrobial activity. Molecular docking studies support their potential as therapeutic agents (Janakiramudu et al., 2017).
Zukünftige Richtungen
The study of novel purine derivatives is a vibrant area of research, given their wide range of biological activities. Future research could involve studying the biological activity of this compound, determining its mechanism of action, and optimizing its properties for potential therapeutic applications .
Eigenschaften
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O3/c1-22-17-16(18(26)23(2)19(22)27)25(11-13-3-5-14(20)6-4-13)15(21-17)12-24-7-9-28-10-8-24/h3-6H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUIFKNWBXFINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-methoxybenzyl)-5-[1-(3-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2691909.png)
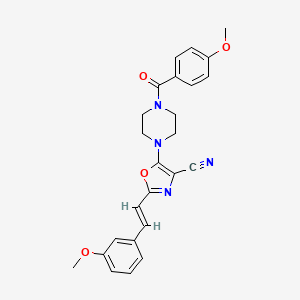
![tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate](/img/structure/B2691912.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)benzamide](/img/structure/B2691914.png)
![4-[4-(4-Formyl-2-nitrophenyl)piperazino]-3-nitrobenzaldehyde](/img/structure/B2691916.png)
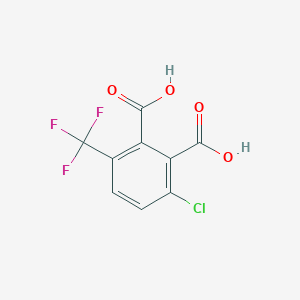
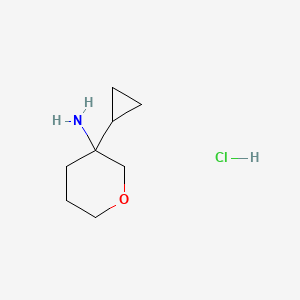
![2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B2691920.png)
![tert-Butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B2691922.png)
![N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]acetamide](/img/structure/B2691926.png)
![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2691929.png)
